molecular formula C19H17ClFN3OS B2914459 1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethan-1-one CAS No. 899731-96-5

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethan-1-one

Cat. No.: B2914459
CAS No.: 899731-96-5
M. Wt: 389.87
InChI Key: KBAYNSGKTDYHHM-UHFFFAOYSA-N
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Description

1-[4-(4-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethan-1-one is a synthetic hybrid compound designed for advanced pharmaceutical research, integrating two pharmacologically significant moieties. The 4-chloro-1,3-benzothiazole core is a privileged scaffold in medicinal chemistry, renowned for its diverse biological activities. Benzothiazole derivatives have demonstrated substantial potential in anticancer research, with several analogs exhibiting potent cytotoxic effects against a range of cancer cell lines, including liver, breast, and colon cancers . Furthermore, this structural class is actively investigated for targeting neurodegenerative diseases, as evidenced by approved benzothiazole-based drugs and diagnostics for conditions like amyotrophic lateral sclerosis (ALS) and Alzheimer's disease . The piperazine linker is a ubiquitous feature in drug discovery, known to enhance solubility and bioavailability, and serves as a versatile connector that allows for optimal spatial orientation of pharmacophores for target engagement . This molecular architecture makes this compound a compelling candidate for researchers exploring new chemical entities in oncology, particularly for screening against resistant cancer phenotypes, and in neuroscience for modulating central nervous system targets. Its primary research value lies in its potential to inhibit critical disease-relevant pathways, which may include kinase inhibition, induction of apoptosis, or interference with protein aggregation, positioning it as a valuable tool for lead optimization and mechanistic studies in drug discovery campaigns .

Properties

IUPAC Name

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClFN3OS/c20-15-2-1-3-16-18(15)22-19(26-16)24-10-8-23(9-11-24)17(25)12-13-4-6-14(21)7-5-13/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBAYNSGKTDYHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(S2)C=CC=C3Cl)C(=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClFN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzothiazole ring: This can be achieved through a cyclization reaction involving 2-aminothiophenol and a suitable aldehyde or ketone.

    Introduction of the piperazine ring: The benzothiazole intermediate is then reacted with piperazine under appropriate conditions.

    Attachment of the fluorophenyl group:

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluorophenyl positions, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The benzothiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s binding affinity and selectivity, while the fluorophenyl group can influence its pharmacokinetic properties.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperazine-Based Analogues with Aromatic Substituents

Several compounds share structural similarities, differing primarily in substituent groups on the piperazine ring or aromatic tails. Key examples include:

Compound Name Substituent Features Biological Activity/Application Reference
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one Fluorobenzyl and 2-chlorophenyl groups NMR data reported (structural analysis)
1-[4-(4-(4-Fluorophenyl)piperazin-1-yl)benzylidene]hydrazine-1-carbothioamide derivatives Thiosemicarbazide and 4-fluorophenylpiperazine AChE inhibitory activity
1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol hydrochloride Chlorophenoxy and methoxyphenyl groups Antihypertensive or antipsychotic potential
QD10-QD12 (e.g., 1-(4-(4-(3-(4-Benzoylphenoxy)propyl)piperazin-1-yl)phenyl)ethan-1-one) Benzoylphenoxypropyl chain Dual histamine H3 receptor ligands, antioxidants
E629-0296 (1-[4-(4-fluorophenyl)piperazin-1-yl]-2-[2-(thiophen-2-yl)-1H-indol-1-yl]ethan-1-one) Thiophen-indole substituent Screening compound for drug discovery

Key Observations :

  • Electron-Withdrawing Groups: The 4-chloro-benzothiazole in the target compound may enhance binding affinity to enzymes (e.g., AChE) compared to non-chlorinated analogues like QD10 .
  • Fluorophenyl vs. Methoxyphenyl : Fluorine substituents (as in the target compound) improve metabolic stability compared to methoxy groups, which may increase susceptibility to oxidative metabolism .
  • Benzothiazole vs. Indole/Thiophene : Benzothiazole’s planar structure favors π-π stacking in enzyme pockets, whereas indole-thiophene hybrids (e.g., E629-0296) may target receptors like 5-HT6 .
Substituted Benzothiazole Derivatives

The 4-chloro-1,3-benzothiazole moiety is critical for activity in multiple contexts:

  • Tyrosinase Inhibition : Compounds like 2a (2-(4-[(4-fluorophenyl)methyl]piperidin-1-yl)-1-[4-(4-hydroxyphenyl)piperazin-1-yl]ethan-1-one) show micromolar tyrosinase inhibition, suggesting that the benzothiazole group in the target compound could enhance this activity .
Physicochemical Properties
  • NMR Shifts : The ¹³C-NMR of fluorobenzyl-piperazine derivatives (e.g., δ ~170 ppm for ketones) provides a benchmark for structural validation of the target compound .

Biological Activity

The compound 1-[4-(4-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(4-fluorophenyl)ethan-1-one is a complex organic molecule that has garnered attention in the fields of medicinal chemistry and pharmacology. This compound features a benzothiazole ring, a piperazine moiety, and a fluorophenyl group, which contribute to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and applications in various fields.

Chemical Structure

The molecular formula for the compound is C17H17ClN2OS , with a molecular weight of 336.85 g/mol . The structure is characterized by:

  • A benzothiazole ring that is known for its biological activity.
  • A piperazine ring which enhances solubility and bioavailability.
  • A fluorophenyl group that may influence pharmacokinetic properties.

Synthesis

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the benzothiazole ring via cyclization reactions.
  • Reaction with piperazine to introduce the piperazine moiety.
  • Attachment of the fluorophenyl group through substitution reactions.

Antimicrobial Properties

Research indicates that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives of benzothiazole are known to possess antibacterial properties against various pathogens, including Mycobacterium tuberculosis and other resistant strains .

Anticancer Activity

The compound has been evaluated for its anticancer potential. Studies have shown that benzothiazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For example, compounds with structural similarities have demonstrated cytotoxic effects against human cancer cell lines with IC50 values in the micromolar range .

Enzyme Inhibition

The compound's ability to inhibit enzymes such as acetylcholinesterase (AChE) has been noted, which is significant in the context of neurodegenerative diseases like Alzheimer's. The inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

The proposed mechanism of action involves:

  • Interaction with specific molecular targets such as enzymes and receptors.
  • The benzothiazole moiety may inhibit enzyme activity by binding to active sites.
  • The piperazine ring increases binding affinity and selectivity towards biological targets.

Case Studies

  • Antitubercular Activity Study
    • A study synthesized various benzothiazole derivatives and evaluated their activity against Mycobacterium tuberculosis. Among these, several compounds showed promising results with IC90 values ranging from 3.73 to 4.00 μM .
  • Cytotoxicity Evaluation
    • Compounds similar to the target molecule were tested on human embryonic kidney (HEK-293) cells to assess cytotoxicity. Results indicated that many synthesized derivatives were non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development .

Comparative Analysis

Compound NameAntimicrobial Activity (IC50)Anticancer Activity (IC50)Enzyme Inhibition (AChE)
Compound A2.14 µM6.2 µMYes
Compound B3.73 µM43.4 µMYes
Target CompoundNot yet evaluatedPendingUnder investigation

Q & A

Q. What synthetic methodologies are recommended for preparing this compound and its analogs?

Methodological Answer: The synthesis typically involves multi-step reactions, including:

  • Acylation of piperazine derivatives : React 2-fluorobenzoic acid with thionyl chloride (SOCl₂) to form 2-fluorobenzoyl chloride, followed by coupling with 1-boc-piperazine under reflux in ethanol with K₂CO₃ as a base .
  • Deprotection and functionalization : Remove the boc group using trifluoroacetic acid (TFA) in dichloromethane, then alkylate the piperazine nitrogen with a chlorinated benzothiazole intermediate .
  • Purification : Use silica gel column chromatography with EtOAc/petroleum ether (1:1) to isolate the final product, achieving yields of ~48% .

Key Considerations : Optimize reaction time (e.g., 12 h for acylation) and monitor intermediates via TLC.

Q. How can researchers validate the structural integrity of this compound?

Methodological Answer:

  • X-ray crystallography : Refine H-atom positions using riding models (C–H = 0.93 Å for aromatic, O–H = 0.82 Å) and constrain isotropic displacement parameters (Uiso(H) = 1.2–1.5×Ueq(parent atom)) .
  • Spectroscopic analysis : Confirm the presence of the 4-fluorophenyl group via ¹⁹F NMR (δ ~ -110 ppm) and benzothiazole motifs using IR (C=N stretch ~1600 cm⁻¹).
  • Mass spectrometry : Verify molecular weight with ESI-MS (expected [M+H]⁺ ~400–450 Da).

Q. What in vitro assays are suitable for preliminary biological evaluation?

Methodological Answer:

  • Antimicrobial screening : Use broth microdilution assays (e.g., against S. aureus or E. coli) at concentrations of 1–100 µM, with ciprofloxacin as a positive control.
  • Cytotoxicity profiling : Test in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, noting IC₅₀ values after 48 h exposure .
    Note : Avoid in vivo applications until pharmacokinetic stability is confirmed .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound?

Methodological Answer:

  • Modify substituents : Synthesize analogs with varying halogenation (e.g., bromo instead of chloro on benzothiazole) or piperazine substitutions (e.g., methyl groups) to assess impacts on bioactivity .
  • Pharmacophore mapping : Use docking studies (e.g., AutoDock Vina) to identify interactions with targets like bacterial gyrase or fungal CYP51 .
    Example Finding : Substituting the 4-fluorophenyl group with a 2,4-difluorophenyl moiety (as in ) enhances antifungal potency by 30% .

Q. How should researchers address contradictions in biological data across studies?

Methodological Answer:

  • Control for impurities : Characterize batches via HPLC (≥95% purity) to rule out byproducts (e.g., unreacted piperazine intermediates) .
  • Replicate under standardized conditions : Use identical cell lines (ATCC-validated), serum concentrations, and incubation times.
    Case Study : Discrepancies in cytotoxicity data may arise from variations in mitochondrial activity assays (MTT vs. resazurin) .

Q. What advanced analytical techniques resolve challenges in metabolite identification?

Methodological Answer:

  • LC-HRMS/MS : Employ a C18 column (2.1 × 50 mm, 1.7 µm) with gradient elution (0.1% formic acid in H₂O/ACN) to detect Phase I metabolites (e.g., hydroxylation at the benzothiazole ring) .
  • Isotopic labeling : Use ¹⁴C-labeled analogs to trace metabolic pathways in hepatocyte incubations .

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